molecular formula C11H20N2O2 B1441546 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane CAS No. 1251015-62-9

2-Boc-7-amino-2-azabicyclo[2.2.1]heptane

Cat. No. B1441546
M. Wt: 212.29 g/mol
InChI Key: KBFKGKCNVPZMHL-UHFFFAOYSA-N
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Description

“2-Boc-7-amino-2-azabicyclo[2.2.1]heptane” is a chemical compound with the CAS Number: 1251015-62-9 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of new 7-azabicyclo[2.2.1]heptane derivatives has been achieved in a four-step synthetic sequence, starting from readily available cyclohex-3-enecarboxylic acid, Curtius reaction, stereoselective bromination leading to major benzyl(cis-3,trans-4-dibromocyclohex-1-yl)carbamates (amides or sulfonamides), followed by NaH-mediated intramolecular cyclization .


Molecular Structure Analysis

The molecular structure of “2-Boc-7-amino-2-azabicyclo[2.2.1]heptane” can be represented by the SMILES string N [C@H]1 [C@H]2CC [C@@H]1N (C (OC (C) (C)C)=O)C2 . The InChI key for this compound is KBFKGKCNVPZMHL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-Boc-7-amino-2-azabicyclo[2.2.1]heptane” is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

  • Scientific Field : Organic & Biomolecular Chemistry

    • Application Summary : The 2-azabicyclo[3.2.1]octane system, which includes 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane, has significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .
    • Methods of Application : The unique structure of 2-azabicyclo[3.2.1]octane can make it a challenging scaffold to acquire . The specific methods of application or experimental procedures were not detailed in the source.
    • Results or Outcomes : The 2-azabicyclo[3.2.1]octane system has been highlighted for its presence in the total synthesis of several target molecules . No quantitative data or statistical analyses were provided in the source.
  • Scientific Field : Enantioselective Aldol Reaction

    • Application Summary : 2-azabicyclo[2.2.1]heptane and 2-azabicyclo[3.2.1]octane have been used for the construction of chiral modular catalysts .
    • Methods of Application : These compounds were converted to the corresponding, isomeric amines which were reacted with aldehydes bearing pyridine, 2,2′-bipiridine .
  • Scientific Field : Organic Synthesis

    • Application Summary : “2-Boc-7-amino-2-azabicyclo[2.2.1]heptane” is provided to early discovery researchers as part of a collection of unique chemicals . It’s used in the field of organic synthesis for the construction of complex molecules .
  • Scientific Field : Palladium-Catalyzed Aminoacyloxylation

    • Application Summary : “2-Boc-7-amino-2-azabicyclo[2.2.1]heptane” has been used in the construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .
    • Methods of Application : This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .
  • Scientific Field : Early Discovery Research

    • Application Summary : “2-Boc-7-amino-2-azabicyclo[2.2.1]heptane” is provided to early discovery researchers as part of a collection of unique chemicals . It’s used in the field of early discovery research for the construction of complex molecules .
  • Scientific Field : Palladium-Catalyzed 1,2-Aminoacyloxylation

    • Application Summary : “2-Boc-7-amino-2-azabicyclo[2.2.1]heptane” has been used in the construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .
    • Methods of Application : This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .

Safety And Hazards

This compound has been classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302, indicating that it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, suggesting that if swallowed, call a poison center or doctor if you feel unwell and rinse mouth .

properties

IUPAC Name

tert-butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-5-8(13)9(7)12/h7-9H,4-6,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFKGKCNVPZMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Boc-7-amino-2-azabicyclo[2.2.1]heptane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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